

Structure elucidation of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

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Compound of Interest

Compound Name: *Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate*

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An In-depth Technical Guide to the Structure Elucidation of **Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate**

Introduction: The Significance of a Fluorinated Pyrazole Core

In the landscape of modern agrochemical and pharmaceutical development, the pyrazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in successful bioactive compounds.[1][2][3] Its unique electronic properties and metabolic stability have made it a cornerstone in drug discovery, from anti-inflammatory agents to kinase inhibitors used in oncology.[4][5] The title compound, **Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate** (DFMMP), represents a critical evolution of this scaffold. It is a key building block in the synthesis of a new generation of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides, including major commercial products like Bixafen, Sedaxane, and Fluxapyroxad.[6][7]

The introduction of a difluoromethyl (-CHF₂) group is a strategic decision in medicinal chemistry, often used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. However, its presence also introduces complexities into the analytical challenge of structure verification. This guide provides an in-depth, multi-technique approach to the

unambiguous structure elucidation of this vital chemical intermediate, detailing not just the methods but the scientific rationale behind them.

Molecular Blueprint: The Target Structure

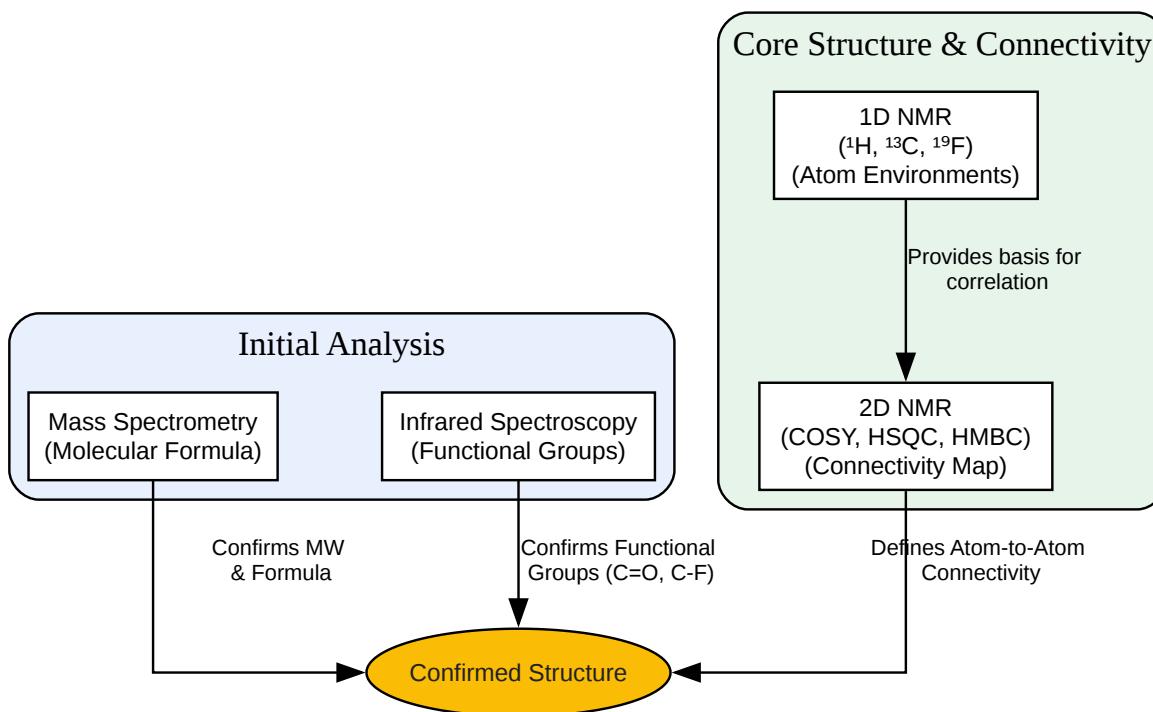
Before commencing analysis, we define the target structure and its constituent parts that require verification.

- Molecular Formula: $C_8H_{10}F_2N_2O_2$ [7][8]
- Molecular Weight: 204.17 g/mol [7][8]
- Core Scaffold: A 1-methyl-1H-pyrazole ring.
- Key Substituents:
 - A difluoromethyl group at the C3 position.
 - An ethyl carboxylate group at the C4 position.
 - A methyl group at the N1 position.

Our analytical goal is to confirm the presence and, crucially, the precise connectivity (regiochemistry) of these fragments.

The Analytical Strategy: A Convergence of Evidence

No single technique can provide a complete structural picture. A robust elucidation relies on the convergence of data from multiple orthogonal methods. Our strategy integrates mass spectrometry for molecular weight and formula confirmation, infrared spectroscopy for functional group identification, and a suite of advanced nuclear magnetic resonance (NMR) techniques to map the precise atomic connectivity.



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Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Molecular Identity

Expertise & Experience: Mass spectrometry is the first port of call. It provides the single most critical piece of data: the molecule's exact mass. This allows for the confirmation of the elemental composition, immediately validating or refuting the proposed formula.

Expected Results: Using a high-resolution mass spectrometer with a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion, $[M+H]^+$.

Data Presentation: Expected Mass Spectrometry Peaks

Ion Species	Calculated m/z	Expected m/z	Interpretation
$[C_8H_{10}F_2N_2O_2 + H]^+$	205.0786	~205.079	Protonated molecular ion, confirming the elemental formula.

| $[C_8H_{10}F_2N_2O_2 + Na]^+$ | 227.0605 | ~227.061 | Sodium adduct, a common observation in ESI-MS. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

- Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer using a known standard.
- Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 μ L/min.
- Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
- Analysis: Identify the peak corresponding to the $[M+H]^+$ ion and compare its exact mass to the calculated value for $C_8H_{11}F_2N_2O_2^+$. A mass accuracy of <5 ppm provides high confidence in the formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, we are particularly interested in confirming the presence of the ester carbonyl (C=O) and the carbon-fluorine (C-F) bonds.

Expected Results: The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Interpretation
~2980-3000	Medium	C-H (sp ³)	Aliphatic C-H stretches from methyl and ethyl groups.
~1725	Strong	C=O	Ester carbonyl stretch, a highly characteristic and strong peak. [9]
~1550	Medium	C=N / C=C	Pyrazole ring stretching vibrations. [10]
~1250 & ~1100	Strong	C-F	Asymmetric and symmetric C-F stretches of the -CHF ₂ group.

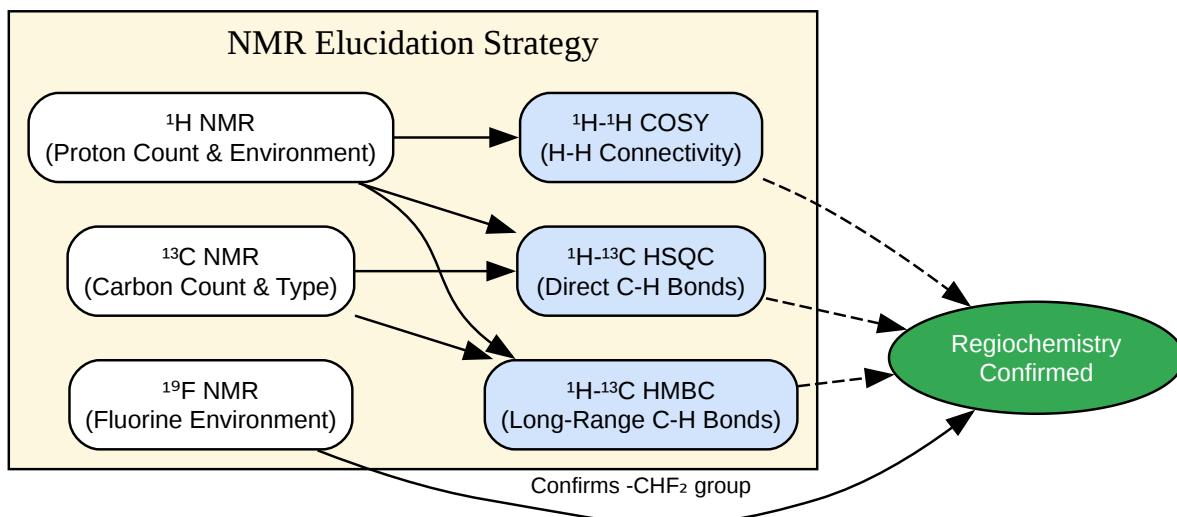
| ~1180 | Strong | C-O | Ester C-O stretch. |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.
- Analysis: Process the resulting spectrum (background correction, ATR correction) and identify the key absorption peaks, comparing them to known correlation tables for functional groups.[\[11\]](#)[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing an unambiguous map of the carbon-hydrogen framework. For fluorinated compounds, a multi-nuclear approach (^1H , ^{13}C , ^{19}F) is essential due to the profound influence of fluorine on the spectra, including large coupling constants that transmit through multiple bonds.[13][14][15]



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Caption: NMR workflow for piecing together the molecular structure.

^1H NMR Spectroscopy

Purpose: To identify all distinct proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).

Data Presentation: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
a	-8.10	s	-	1H	Pyrazole H5
b	-6.80	t	JH-F \approx 54 Hz	1H	-CHF ₂
c	-4.35	q	JH-H \approx 7.1 Hz	2H	-O-CH ₂ -CH ₃
d	-3.95	s	-	3H	N-CH ₃

| e | \sim 1.38 | t | JH-H \approx 7.1 Hz | 3H | -O-CH₂-CH₃ |

Rationale:

- The pyrazole proton (H5) is a singlet as it has no adjacent proton neighbors.
- The proton of the difluoromethyl group is a characteristic triplet due to coupling to two equivalent fluorine nuclei (n+1 rule does not apply for heteronuclear coupling; it's a doublet of doublets that appears as a triplet when J values are similar).
- The ethyl group shows the classic quartet-triplet pattern.
- The N-methyl group is a singlet, isolated from other protons.

¹³C NMR Spectroscopy

Purpose: To identify all unique carbon atoms. The presence of fluorine introduces C-F coupling, which splits the signals of the fluorinated carbon and adjacent carbons into multiplets.

Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Assignment
~162.0	s	Ester C=O
~145.0	t, JC-F \approx 25 Hz	Pyrazole C3
~141.0	s	Pyrazole C5
~110.0	t, JC-F \approx 238 Hz	-CHF ₂
~108.0	s	Pyrazole C4
~61.0	s	-O-CH ₂ -CH ₃
~39.0	s	N-CH ₃

| ~14.0 | s | -O-CH₂-CH₃ |

Rationale:

- The carbon of the -CHF₂ group shows a large one-bond coupling to fluorine, resulting in a triplet.
- The C3 carbon of the pyrazole ring, being two bonds away from the fluorines, shows a smaller triplet splitting.
- Using a dual {¹H, ¹⁹F} decoupler simplifies the spectrum to sharp singlets, confirming the carbon count but losing valuable coupling information.[13]

¹⁹F NMR Spectroscopy

Purpose: To directly observe the fluorine atoms. This is a highly sensitive and specific technique for fluorinated compounds.[16]

Expected Results: A single signal is expected for the two chemically equivalent fluorine atoms. In a proton-coupled spectrum, this signal will be a doublet due to coupling with the single geminal proton (JH-F \approx 54 Hz). This provides direct evidence for the -CHF₂ moiety.

2D NMR: Assembling the Puzzle

Purpose: To establish definitive correlations between atoms, confirming the proposed regiochemistry.

- ^1H - ^1H COSY: Will show a clear cross-peak between the ethyl protons at \sim 4.35 ppm (c) and \sim 1.38 ppm (e), confirming the $-\text{CH}_2\text{-CH}_3$ fragment.
- ^1H - ^{13}C HSQC: Will connect each proton signal to its directly attached carbon, for example: δ 8.10 (H5) to δ 141.0 (C5); δ 6.80 ($-\text{CHF}_2$) to δ 110.0 ($-\text{CHF}_2$); δ 3.95 (N- CH_3) to δ 39.0 (N- CH_3).
- ^1H - ^{13}C HMBC (Critical for Regiochemistry): This experiment reveals 2- and 3-bond correlations, which act as the "glue" to assemble the fragments.
 - Key Correlation 1: The N-methyl protons (d, \sim 3.95 ppm) should show a correlation to the C5 carbon (δ \sim 141.0), confirming the methyl group is on N1 and adjacent to C5.
 - Key Correlation 2: The pyrazole proton H5 (a, \sim 8.10 ppm) should show correlations to C4 (δ \sim 108.0) and C3 (δ \sim 145.0), confirming its position.
 - Key Correlation 3: The proton of the $-\text{CHF}_2$ group (b, \sim 6.80 ppm) should show a strong correlation to the C3 carbon (δ \sim 145.0), locking the difluoromethyl group to this position.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the sample in \sim 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).
- ^1H NMR: Acquire a standard one-dimensional proton spectrum.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. An APT or DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
- ^{19}F NMR: Acquire a proton-coupled ^{19}F spectrum.
- 2D NMR: Perform standard COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of \sim 8 Hz to observe the key correlations.

Conclusion: A Self-Validating System of Evidence

The structure of **Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate** is confirmed through a logical, self-validating system of analysis.

Caption: Convergence of evidence confirming the final structure.

Mass spectrometry establishes the correct molecular formula and weight. Infrared spectroscopy confirms the presence of the required ester and difluoromethyl functional groups. Finally, the complete suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the molecule, confirming the identity and—most importantly—the precise location of each substituent on the pyrazole ring. This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement for any compound intended for use in regulated industries like agriculture and medicine.

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